2-(Chloromethyl)-1,4-dioxane is a relatively simple organic compound with the chemical formula C₅H₉ClO₂. Its synthesis has been reported in several scientific publications, often as an intermediate step in the preparation of more complex molecules. For example, one study describes its synthesis from 1,4-dioxane and chloromethyl chloride using Lewis acid catalysis [].
While there is limited information readily available on the specific scientific research applications of 2-(Chloromethyl)-1,4-dioxane, its structure suggests potential uses in various research fields.
The chloromethyl group (-CH₂Cl) is a common reactive group used in organic synthesis for introducing new functionalities into molecules. 2-(Chloromethyl)-1,4-dioxane could potentially serve as a building block for the synthesis of various organic molecules, particularly those containing heterocyclic rings.
The cyclic ether moiety (dioxane ring) can participate in polymerization reactions, potentially leading to the formation of new polymers with interesting properties.
The unique combination of functional groups in 2-(Chloromethyl)-1,4-dioxane suggests potential applications in material science, such as the development of new resins, adhesives, or functional coatings.
2-(Chloromethyl)-1,4-dioxane is a heterocyclic organic compound characterized by the presence of a dioxane ring substituted with a chloromethyl group. Its molecular formula is and it has a molecular weight of approximately 136.58 g/mol. The compound features two oxygen atoms within a six-membered ring, contributing to its unique chemical properties. The chloromethyl group (—CH₂Cl) enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
The synthesis of 2-(Chloromethyl)-1,4-dioxane can be achieved through several methodologies:
Several compounds share structural similarities with 2-(Chloromethyl)-1,4-dioxane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Dioxane | Dioxane | Solvent used widely in laboratories |
| 2-Methoxy-1,4-dioxane | Dioxane derivative | Exhibits different reactivity patterns |
| Chlorodimethyl ether | Ether | Used for chloromethylation reactions |
| 2-(Bromomethyl)-1,4-dioxane | Dioxane derivative | Similar reactivity but with bromine |
Uniqueness of 2-(Chloromethyl)-1,4-dioxane: The presence of the chloromethyl group distinguishes it from other dioxanes by enhancing its electrophilic character and reactivity towards nucleophiles. This makes it particularly useful in synthetic organic chemistry compared to its non-chloro counterparts.
2-(Chloromethyl)-1,4-dioxane exists as a liquid at room temperature with a colorless to light yellow appearance [1] [2]. The compound maintains its liquid state under standard atmospheric conditions, making it readily handleable in laboratory and industrial settings. The molecular structure consists of a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, with a chloromethyl substituent at position 2 [3].
The compound exhibits a molecular weight of 136.58 g/mol and follows the molecular formula C5H9ClO2 [3] [4] [5]. Its physical characteristics are influenced by the presence of both the dioxane ring system and the reactive chloromethyl functional group, which contributes to its moderate polarity and chemical reactivity.
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Liquid | [1] [6] |
| Appearance | Colorless to light yellow liquid | [1] [2] |
| Molecular Formula | C5H9ClO2 | [3] [4] [5] |
| Molecular Weight | 136.58 g/mol | [3] [4] [5] |
The solubility characteristics of 2-(Chloromethyl)-1,4-dioxane are primarily determined by its heterocyclic structure and the polar chloromethyl substituent. The compound demonstrates moderate water solubility, which can be attributed to the presence of two ether oxygen atoms in the dioxane ring that can participate in hydrogen bonding with water molecules [7].
The octanol-water partition coefficient (log P) ranges from 0.34 to 0.64 [8] [9], indicating slightly hydrophobic behavior. This moderate lipophilicity suggests that the compound can dissolve in both aqueous and organic phases, though it shows a slight preference for organic solvents. The computed XLogP3-AA value of 0.4 confirms this moderate hydrophobic character [3].
| Property | Value | Source |
|---|---|---|
| Water Solubility | Moderate | Estimated from structure |
| Log P (octanol-water) | 0.34 - 0.64 | [8] [9] |
| XLogP3-AA | 0.4 | [3] |
| Hydrophilicity Classification | Slightly hydrophobic | Based on log P values |
The partition behavior of 2-(Chloromethyl)-1,4-dioxane reflects its amphiphilic nature, with the dioxane ring providing some hydrophilic character while the chloromethyl group contributes to lipophilicity. The log P value of approximately 0.4 places this compound in the category of moderately lipophilic substances [3] [8].
This partition coefficient suggests that the compound would have moderate bioaccumulation potential and could distribute between aqueous and lipid phases in biological systems. The relatively low partition coefficient compared to highly chlorinated compounds indicates that 2-(Chloromethyl)-1,4-dioxane would not extensively accumulate in fatty tissues but could still cross biological membranes.
The volatility characteristics of 2-(Chloromethyl)-1,4-dioxane are influenced by its molecular weight and intermolecular forces. The compound demonstrates moderate volatility based on its boiling point data. At reduced pressure (0.02 Torr), the compound boils at 40°C [4] [5], while at atmospheric pressure (760 mmHg), the boiling point increases to 193°C [10].
This significant difference in boiling points under different pressures indicates that the compound can be readily volatilized under vacuum conditions, making it suitable for distillation purification processes. The moderate volatility suggests that vapor exposure could be a concern in occupational settings, necessitating appropriate ventilation and containment measures.
| Property | Value | Reference |
|---|---|---|
| Boiling Point (0.02 Torr) | 40°C | [4] [5] |
| Boiling Point (760 mmHg) | 193°C | [10] |
| Flash Point | 81.6°C | [10] |
| Volatility Classification | Moderate | Estimated |
2-(Chloromethyl)-1,4-dioxane exhibits good thermal stability under normal storage and handling conditions [4] [5] [1]. The compound can withstand moderate temperatures without decomposition, making it suitable for various synthetic applications that require heating.
The flash point of 81.6°C indicates that the compound poses a moderate fire hazard and requires careful handling around heat sources [10]. The thermal properties are consistent with other chloromethyl-substituted heterocycles, showing stability until significant thermal stress is applied.
Thermal stability studies on related dioxane compounds indicate that decomposition typically begins at temperatures well above normal processing conditions [11]. The parent compound 1,4-dioxane shows thermal stability up to 300-350°C for extended periods [11], suggesting that 2-(Chloromethyl)-1,4-dioxane would have similar or slightly reduced thermal stability due to the presence of the more labile chloromethyl group.
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Stable under normal conditions | [4] [5] [1] |
| Flash Point | 81.6°C | [10] |
| Decomposition Temperature | Not determined | - |
| Temperature Stability Range | Estimated stable to ~200°C | Based on structure |
Corrosive;Irritant